DSR-6434

説明

特性

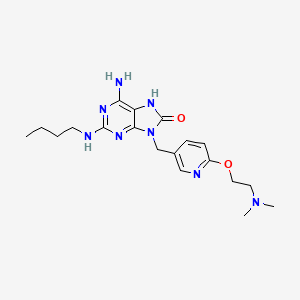

IUPAC Name |

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZHESNDOMBSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059070-10-8 | |

| Record name | DSR-6434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSR-6434 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DSR-6434: A Technical Guide to a Potent TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-6434 is a novel, potent, and selective small molecule agonist of Toll-like receptor 7 (TLR7). As an 8-oxoadenine derivative, it demonstrates high water solubility and significant immunostimulatory properties. By activating TLR7, this compound triggers the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, and subsequent activation of various immune cells, including T cells, B cells, NK cells, and NKT cells. This robust immune response has been shown to elicit potent anti-tumor effects in preclinical models, both as a monotherapy and in combination with other cancer treatments like ionizing radiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one.[1][2][3][4] Its chemical structure is depicted below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H28N8O2 | [1][5][6] |

| Molecular Weight | 400.48 g/mol | [1][5][6] |

| IUPAC Name | 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one | [1][2][3][4] |

| CAS Number | 1059070-10-8 | [1][5] |

| SMILES | O=C1N(C2=NC(NCCCC)=NC(N)=C2N1)CC3=CN=C(OCCN(C)C)C=C3 | [5] |

| Appearance | Solid powder | [4] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMSO and 1eq. HCl | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][5][6] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common feature of viral genomes. Upon activation by agonists like this compound, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB and IRF7, which in turn induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[7]

The activation of the immune system by this compound has demonstrated significant anti-tumor activity.[5][6] Systemic administration of this compound has been shown to enhance the efficacy of ionizing radiation in murine solid tumor models, leading to improved survival and reduced metastatic burden.[6][8]

Table 2: Pharmacological Activity of this compound

| Parameter | Species | Value | Reference |

| TLR7 EC50 | Human | 7.2 nM | [5][6] |

| TLR7 EC50 | Murine | 4.6 nM |

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway initiated by this compound upon binding to TLR7.

Experimental Protocols

In Vitro TLR7 Activity Assessment

Objective: To determine the potency and selectivity of this compound for human and murine TLR7.

Methodology: NF-κB Reporter Gene Assay in HEK293 Cells [1]

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express human TLR7, human TLR8, or human TLR9, and containing a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., Zeocin).

-

Assay Procedure: a. Seed the HEK293 cells into 96-well plates at an appropriate density. b. The following day, treat the cells with serial dilutions of this compound (typically ranging from 0.001 to 10 µM). Positive controls such as R-848 (for TLR7/8) and CpG ODN (for TLR9) are included. c. Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. d. Measure the reporter gene activity (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions. e. Calculate the EC50 values by plotting the dose-response curves.

The following workflow diagram illustrates the in vitro screening process.

References

- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel systemically administered Toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

The Discovery and Development of DSR-6434: A Potent TLR7 Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DSR-6434 is a novel, systemically administered small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). Developed as an 8-oxoadenine derivative, this compound was optimized for high water solubility and enhanced TLR7 agonistic activity. Preclinical studies have demonstrated its capacity to induce a robust type 1 interferon response and activate a wide range of immune effector cells, including T cells, B cells, NK cells, and NKT cells. Notably, this compound has shown significant anti-tumor efficacy in murine solid tumor models, particularly when used in combination with ionizing radiation. This synergy leads to improved tumor control, increased survival, and the generation of a durable, tumor-specific memory T-cell response. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a promising cancer immunotherapeutic agent.

Discovery and Synthesis

The discovery of this compound stemmed from a focused effort to develop potent and systemically available TLR7 agonists with favorable pharmaceutical properties. Researchers at Dainippon Sumitomo Pharma synthesized a series of 8-oxoadenine derivatives, introducing and optimizing various tertiary amines at the N(9)-position of the adenine (B156593) moiety. This strategic chemical modification aimed to improve both water solubility and TLR7 agonistic activity.

The synthesis and evaluation of these derivatives led to the identification of compound 20, later designated as this compound, which exhibited an optimal balance between high potency and favorable solubility.[1] This compound demonstrated a strong antitumor effect when administered intravenously in a tumor-bearing mouse model, establishing it as a lead candidate for further development.[1]

Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of key transcription factors, including NF-κB and IRF7. The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.

The downstream effects of TLR7 activation by this compound include:

-

Induction of Type I Interferons: IFN-α and IFN-β play a crucial role in antiviral and anti-tumor immunity by promoting the maturation and activation of dendritic cells, enhancing the cytotoxic activity of NK cells and CD8+ T cells, and promoting a Th1-biased immune response.

-

Activation of Immune Effector Cells: this compound has been shown to activate T lymphocytes, B lymphocytes, NK cells, and NKT cells.[2] This broad-spectrum immune activation contributes to a multi-faceted attack on tumor cells.

-

Enhancement of Antigen Presentation: By activating dendritic cells, this compound promotes the uptake and presentation of tumor antigens to T cells, leading to the generation of a tumor-specific adaptive immune response.

The antitumor mechanism of this compound is primarily host-mediated, as it does not exhibit direct cytotoxic effects on tumor cells at pharmacologically relevant concentrations.[2]

Signaling Pathway Diagram

Caption: this compound mediated TLR7 signaling pathway.

Preclinical Development and Efficacy

The preclinical development of this compound has focused on evaluating its anti-tumor activity, both as a monotherapy and in combination with other cancer treatments, particularly radiotherapy.

In Vitro Studies

Initial in vitro experiments were conducted to assess the selectivity and potency of this compound, as well as to confirm its mechanism of action.

The potency and selectivity of this compound were determined using HEK293 cells engineered to express human or mouse TLR7, TLR8, or TLR9, coupled with an NF-κB-driven reporter gene assay.

| Receptor | EC50 (nM) |

| Human TLR7 | 7.2 |

| Mouse TLR7 | 4.6 |

| Human TLR8 | No activity |

| Human TLR9 | No activity |

Table 1: Potency and Selectivity of this compound. Data from NF-κB reporter gene assays in HEK293 cells.

To confirm that the anti-tumor effects of this compound are immune-mediated, its direct impact on tumor cell viability was assessed using colony-forming assays. This compound did not show any direct cytotoxic or radiosensitizing effects on CT26 colorectal carcinoma or KHT fibrosarcoma cells at concentrations up to 5 µM.[2]

In Vivo Studies

In vivo studies in syngeneic mouse tumor models have been instrumental in demonstrating the therapeutic potential of this compound.

As a monotherapy, intravenous administration of this compound at 0.1 mg/kg once weekly resulted in a significant reduction in tumor burden in the CT26 colorectal carcinoma model compared to vehicle-treated controls.[2] However, in the KHT fibrosarcoma model, this compound monotherapy at the same dose did not have a significant effect on tumor growth or survival.[2]

The combination of this compound with ionizing radiation (IR) has shown synergistic anti-tumor effects. In the CT26 model, combination therapy led to complete tumor regression in 55% of mice.[3] In the KHT model, the combination of this compound and IR resulted in a significant delay in primary tumor growth and improved survival compared to either treatment alone.[2] Furthermore, this combination therapy reduced the incidence of spontaneous lung metastases.[2]

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 (KHT Model) |

| 15 Gy IR | 555.1 ± 86.4 |

| 15 Gy IR + this compound | 196.2 ± 48.1 |

Table 2: Effect of this compound and IR Combination on Tumor Growth in the KHT Fibrosarcoma Model. [2]

The enhanced efficacy of the combination therapy is attributed to the generation of a robust, tumor-specific CD8+ T-cell response and immunological memory.[2]

Experimental Protocols

NF-κB Reporter Gene Assay

-

Cell Culture: HEK293 cells stably expressing human TLR7, TLR8, or TLR9 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

After 24 hours, cells are treated with serial dilutions of this compound or control compounds.

-

The plates are incubated for 16-24 hours at 37°C.

-

-

Data Analysis:

-

SEAP activity in the culture supernatant is measured using a colorimetric or chemiluminescent substrate.

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Murine Tumor Models

-

Animal Models: 8-12 week old female BALB/c (for CT26 tumors) or C3H (for KHT tumors) mice are used.

-

Tumor Cell Implantation:

-

CT26 or KHT cells are harvested and resuspended in sterile PBS.

-

Mice are subcutaneously inoculated with a suspension of tumor cells in the flank.

-

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., 180–220 mm³), mice are randomized into treatment groups.

-

This compound is administered intravenously (e.g., at 0.1 mg/kg) once weekly for a specified number of doses.

-

For combination studies, this compound is administered 4 hours prior to the commencement of radiotherapy.[2]

-

Ionizing radiation is delivered locally to the tumor using a shielded irradiator.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).

-

The primary endpoint is typically the time for tumors to reach a predetermined volume (e.g., 4 times the initial volume) or overall survival.

-

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively published in the peer-reviewed literature. However, the development of this compound as a systemically administered agent with high water solubility suggests that it was designed to have favorable pharmacokinetic properties for intravenous delivery. General studies on systemic TLR7 agonists indicate that maintaining an optimal dosing schedule is crucial to avoid TLR tolerance, a state of hyporesponsiveness to subsequent agonism.[4] Weekly administration of this compound has been shown to be effective in preclinical models, whereas more frequent administration may lead to reduced anti-tumor activity.[4]

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. However, Sumitomo Pharma, the developer of this compound, has an active pipeline of TLR7 agonists. One such compound, DSP-0546LP, is being investigated as a vaccine adjuvant. It is possible that this compound is under investigation under a different developmental code or that its clinical development has not yet been initiated or publicly announced.

Conclusion

This compound is a potent and selective TLR7 agonist that has demonstrated significant promise in preclinical models of cancer. Its ability to activate a broad and robust anti-tumor immune response, particularly in combination with radiotherapy, highlights its potential as a valuable addition to the cancer immunotherapy landscape. The generation of long-term immunological memory suggests that treatment with this compound could lead to durable clinical responses. Further investigation into its pharmacokinetic and safety profile, along with its evaluation in clinical trials, is warranted to fully elucidate its therapeutic potential in cancer patients.

References

- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sumitomo Pharma's Novel TLR7 Vaccine Adjuvant Selected for the CEPI Adjuvant Library -Innovative Technology that could contribute to Pandemic Preparedness- | Sumitomo Pharma [sumitomo-pharma.com]

DSR-6434: A Novel Small Molecule Immune Modulator for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of DSR-6434, a novel and potent small molecule agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant potential as an immune modulator, particularly in the context of cancer therapy, by activating innate and adaptive immune responses. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed in the endosomes of immune cells such as B lymphocytes and plasmacytoid dendritic cells.[1][2] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[2][3] This signaling pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF-7), activator protein 1 (AP-1), and nuclear factor-κB (NF-κB).[1] The activation of these transcription factors drives the expression of pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β) and other TH1-polarizing cytokines.[1]

The downstream effects of this cytokine induction are widespread, leading to the activation of a variety of immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[1] This broad-spectrum immune activation suggests that the antitumor effects of this compound are not due to direct cytotoxicity on tumor cells, but rather through the host's immune system.[1]

Signaling Pathway of this compound

The following diagram illustrates the TLR7 signaling pathway initiated by this compound.

References

- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of DSR-6434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist. This compound has demonstrated significant anti-tumor effects, primarily through the activation of innate and adaptive immune responses. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed on the endosomal membranes of immune cells such as B lymphocytes and plasmacytoid dendritic cells.[1][2][3] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[1][2][3] This signaling pathway culminates in the activation of key transcription factors, including interferon regulatory factor-7 (IRF-7), AP-1, and NF-κB.[1] The activation of these transcription factors leads to the production of pro-inflammatory cytokines, most notably Type I interferons (IFN), which play a crucial role in orchestrating an anti-tumor immune response.[1]

The immunomodulatory effects of this compound are systemic, leading to the activation of a diverse range of immune cell populations, including T cells, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[1] A key aspect of its anti-tumor activity is the priming of a CD8+ T-cell response, which is critical for tumor cell killing.[1] Studies have shown that the therapeutic effect of this compound is dependent on host immune cells rather than a direct cytotoxic effect on tumor cells.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified across several key parameters, including receptor potency, immune cell activation, and anti-tumor activity.

| Parameter | Metric | Value | Species | Reference |

| Receptor Potency | EC50 for TLR7 | 7.2 nM | Human | [4] |

| EC50 for TLR7 | 4.6 nM | Mouse | [4] | |

| Immune Cell Activation | CD69 Expression on T cells (CD3+) | 6.5-fold increase | BALB/c mice | [1] |

| (0.1 mg/kg this compound) | CD69 Expression on NK cells (CD49+) | 6.4-fold increase | BALB/c mice | [1] |

| CD69 Expression on NKT cells (CD3+CD49+) | 4.4-fold increase | BALB/c mice | [1] | |

| CD69 Expression on B cells (CD19+) | 10.2-fold increase | BALB/c mice | [1] | |

| Anti-Tumor Efficacy | Monotherapy (CT26 model) | Reduced tumor burden vs. vehicle (517.9 mm³ vs. 736.7 mm³) | BALB/c mice | [1] |

| (0.1 mg/kg this compound) | Combination with IR (CT26 model) | 55% complete tumor resolution | BALB/c mice | [1] |

| Combination with IR (KHT model) | Significant reduction in tumor volume (196.2 mm³ vs. 555.1 mm³ for IR alone at day 14) | C3H mice | [1] | |

| Metastasis Reduction (KHT model) | Significant reduction in lung metastatic burden with IR combination | C3H mice | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the immunomodulatory effects of this compound.

To confirm that this compound selectively activates TLR7, an NF-κB-driven reporter assay is utilized.[1][4]

-

Cell Lines: Human embryonic kidney (HEK) 293 cells engineered to express either human TLR7 (hTLR7), hTLR8, or hTLR9 are used.[1][4]

-

Principle: Upon ligand binding to the specific TLR, a downstream signaling cascade activates the transcription factor NF-κB. The assay measures the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

-

Procedure:

-

HEK293 cells expressing the respective TLRs are cultured.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.001–10 µM).[1]

-

Positive controls, such as R-848 for TLR7/8 and CpG ODN for TLR9, are included.[1]

-

Following incubation, cell lysates are prepared, and the reporter gene activity is measured.

-

-

Outcome: this compound should induce a dose-dependent increase in reporter gene activity only in HEK293 cells expressing hTLR7, demonstrating its specificity.[4]

Syngeneic mouse tumor models are employed to evaluate the in vivo anti-tumor effects of this compound, both as a monotherapy and in combination with other treatments like ionizing radiation (IR).[1]

-

Animal Models: 8-12-week-old female mice (e.g., BALB/c for CT26 colorectal carcinoma, C3H for KHT fibrosarcoma) are used.[1]

-

Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.

-

Treatment Groups: Typical treatment cohorts include:

-

Vehicle control (e.g., saline)

-

This compound monotherapy

-

Ionizing Radiation (IR) monotherapy

-

This compound in combination with IR[1]

-

-

Dosing and Administration: this compound is administered systemically, for example, intravenously (i.v.) at a dose of 0.1 mg/kg. A common schedule is once weekly for a specified number of doses.[1] In combination therapies, this compound is often administered a few hours before IR.[1]

-

Endpoints:

-

Tumor Growth Delay: Tumor volume is measured regularly, and the primary endpoint is often the time taken for tumors to reach a predetermined volume (e.g., 4 times the initial treatment volume).[1]

-

Survival: Overall survival of the mice in each treatment group is monitored.

-

Metastasis Assessment: At the experimental endpoint, lungs can be harvested to assess the burden of spontaneous metastases.[1]

-

Flow cytometry is used to quantify the activation of various immune cell populations in response to this compound treatment.[1]

-

Sample Collection: Spleens are harvested from mice at a specified time point (e.g., 4 hours) after this compound administration.[1]

-

Cell Preparation: Single-cell suspensions of splenocytes are prepared.

-

Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify specific immune cell subsets (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD49b for NK cells) and an activation marker (e.g., anti-CD69).[1]

-

Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The percentage and expression level (e.g., mean fluorescence intensity) of the activation marker on each immune cell population are quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Caption: this compound activates the TLR7-MyD88 signaling pathway.

References

- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DSR-6434: A Potent and Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-6434 is a novel, systemically administered, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] As a potent and selective immunomodulator, this compound activates the innate immune system, leading to the production of Type I interferons and the activation of various immune cells, including T lymphocytes, B lymphocytes, NK cells, and NKT cells. This activation of a robust anti-tumor immune response has shown significant therapeutic potential, particularly in combination with other cancer therapies such as ionizing radiation. This technical guide provides a comprehensive overview of this compound, detailing its target receptor, signaling pathway, pharmacological data, and the experimental protocols used for its characterization.

Target Receptor and Mechanism of Action

This compound selectively targets Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor. TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Upon binding of this compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] This signaling ultimately leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of pro-inflammatory cytokines and Type I interferons.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological data.

| Parameter | Species | Value | Assay |

| EC50 | Human | 7.2 nM | NF-κB Reporter Assay in HEK293 cells |

| EC50 | Mouse | 4.6 nM | NF-κB Reporter Assay in HEK293 cells |

Table 1: In Vitro Potency of this compound

| Animal Model | Tumor Type | Dose & Schedule | Key Findings |

| BALB/c Mice | CT26 Colorectal Carcinoma | 0.1 mg/kg, i.v., once weekly | Significantly reduced tumor burden as a monotherapy.[1] |

| C3H/HeN Mice | KHT Fibrosarcoma | 0.1 mg/kg, i.v., once weekly, with 15 Gy IR | Potentiated radiation-induced tumor growth delay and increased survival.[1] |

| BALB/c Mice | CT26 Colorectal Carcinoma | 0.1 mg/kg, i.v., once weekly, with 10 Gy IR (fractionated) | 55% of mice experienced complete tumor resolution.[1] |

Table 2: In Vivo Efficacy of this compound in Murine Tumor Models

Signaling Pathway

The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade. The key steps are outlined below and visualized in the accompanying diagram.

-

Ligand Binding and Receptor Dimerization: this compound binds to TLR7 within the endosome, inducing receptor dimerization.

-

MyD88 Recruitment: The dimerized TLR7 recruits the adaptor protein MyD88 through interactions between their Toll/Interleukin-1 receptor (TIR) domains.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1.[2] IRAK4 phosphorylates and activates IRAK1.

-

TRAF6 Activation: The activated IRAK1 interacts with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[2]

-

Downstream Kinase Activation: TRAF6, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the K63-linked polyubiquitination of itself and other substrates, leading to the activation of the TAK1 (TGF-β-activated kinase 1) complex.[3]

-

NF-κB and IRF7 Activation: The activated TAK1 complex phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes. Simultaneously, a complex involving IRAK1, TRAF6, and IKKα can phosphorylate IRF7, leading to its dimerization, nuclear translocation, and the transcription of Type I interferon genes.[4]

Experimental Protocols

In Vitro Selectivity Assessment: NF-κB Reporter Gene Assay

This assay is designed to determine the selectivity of this compound for TLR7 over other TLRs, such as TLR8 and TLR9.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with a plasmid expressing human TLR7 and a reporter plasmid containing the secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB inducible promoter.[5]

-

Methodology:

-

Cell Seeding: Seed the HEK293-TLR7 reporter cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.[6]

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Stimulation: Replace the culture medium with the this compound dilutions and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[6]

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read at a wavelength of 620-655 nm.[5]

-

Data Analysis: The EC50 value is calculated from the dose-response curve of NF-κB activation.

-

In Vivo Efficacy Assessment: Syngeneic Mouse Tumor Model with Combination Therapy

This protocol outlines the methodology to evaluate the anti-tumor efficacy of this compound in combination with ionizing radiation (IR) in a syngeneic mouse model.

-

Animal Model: 8-12 week old female BALB/c mice.[1]

-

Tumor Cell Line: CT26 murine colorectal carcinoma cells.[1]

-

Methodology:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.[7]

-

Treatment Groups: Randomize mice into four groups: (1) Vehicle (saline), (2) this compound alone, (3) Ionizing Radiation (IR) alone, and (4) this compound + IR.

-

This compound Administration: Administer this compound intravenously (i.v.) at a dose of 0.1 mg/kg once weekly for four weeks.[1]

-

Ionizing Radiation: For the IR and combination groups, deliver a total dose of 10 Gy of radiation, fractionated into 2 Gy daily doses for five consecutive days, starting on the day of the first this compound administration.[1]

-

Endpoint Measurement: Monitor tumor volume and survival. The experimental endpoint is typically when the tumor reaches a predetermined volume or the animal shows signs of distress.

-

Immunological Analysis: At the end of the study, spleens and tumors can be harvested for immunological analysis, such as flow cytometry to assess the frequency of tumor antigen-specific T cells.

-

Conclusion

This compound is a potent and selective TLR7 agonist with a well-characterized mechanism of action and signaling pathway. Its ability to stimulate a robust anti-tumor immune response, particularly in combination with ionizing radiation, makes it a promising candidate for further preclinical and clinical development in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TLR7 agonists.

References

- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. bosterbio.com [bosterbio.com]

- 7. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of DSR-6434 for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-6434 is a novel, small-molecule, potent, and selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action is centered on the activation of the innate immune system to generate a robust and specific anti-tumor adaptive immune response.[4][5] Unlike conventional chemotherapies, this compound does not exert a direct cytotoxic effect on tumor cells.[6] Instead, its anti-cancer activity is host-mediated, positioning it as a promising immunotherapeutic agent.[6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in solid tumor models, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs) and B lymphocytes.[4][5] This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[4][6] The downstream result is the systemic induction of Type I interferons (IFNα) and other pro-inflammatory cytokines and chemokines.[3][6] This cytokine milieu promotes the activation and maturation of various immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells, which are crucial for tumor cell recognition and elimination.[3][6][7] A critical component of this compound's therapeutic effect, particularly in combination therapies, is the priming of a tumor antigen-specific CD8+ T-cell response.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]

- 4. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 5. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models [en-cancer.fr]

The Immunomodulatory Landscape of DSR-6434: A Technical Guide to its Effects on Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-6434 is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound initiates a cascade of signaling events that profoundly influences both innate and adaptive immunity, leading to robust anti-tumor responses. This technical guide provides an in-depth analysis of the immunological effects of this compound, presenting quantitative data on its impact on various immune cell populations and cytokine profiles. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, recognizes single-stranded RNA (ssRNA) viruses. Synthetic agonists of TLR7, such as this compound, mimic viral infections, triggering a powerful immune response. This compound is an 8-oxoadenine derivative with high water solubility and a significantly greater potency for human TLR7 compared to earlier agonists.[1] Its systemic administration has been shown to enhance the efficacy of radiotherapy in preclinical tumor models, not by direct cytotoxicity to cancer cells, but by orchestrating a host-mediated anti-tumor immune response.[1] This document serves as a comprehensive resource on the immunological effects of this compound, intended to aid researchers and drug developers in harnessing its therapeutic potential.

Mechanism of Action: TLR7 Signaling

This compound exerts its effects by binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates a signaling cascade predominantly through the MyD88-dependent pathway. This pathway culminates in the activation of transcription factors, most notably NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons (IFNs).

References

Investigating the Systemic Immune Activation by DSR-6434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-6434 is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in cancer immunotherapy, particularly in combination with radiotherapy.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the systemic immune activation induced by this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and selective agonist for TLR7.[2] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA viruses and synthetic small molecules like this compound.[3][4] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[3][4][5][6] This signaling pathway culminates in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[6] This initial innate immune response is critical for priming a subsequent adaptive anti-tumor immune response, characterized by the activation of T cells, B cells, and Natural Killer (NK) cells.[1]

Data Presentation: Quantitative Analysis of this compound Mediated Immune Activation

The following tables summarize the key quantitative data from preclinical studies investigating the systemic immune activation by this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 for hTLR7 Activation | HEK293 expressing hTLR7 | 7.9 nM | [1] |

| EC50 for hTLR7 Activation | HEK293 expressing hTLR7 | 7.2 nM | |

| EC50 for mTLR7 Activation | Not Specified | 4.6 nM |

Table 2: Systemic Cytokine Induction by this compound in BALB/c Mice

Mice were administered a single intravenous (i.v.) dose of 0.1 mg/kg this compound. Plasma concentrations of cytokines were measured at various time points post-administration.

| Cytokine | Time Point (hours) | Plasma Concentration (pg/mL) | Fold Increase vs. Control | Reference |

| IFNα | 2 | ~1500 | Not specified | [1] |

| IFNα | 4 | ~1000 | Not specified | [1] |

| IFNα | 8 | ~500 | Not specified | [1] |

| IFNα | 24 | Undetectable | Not specified | [1] |

| IP-10 | 2 | ~2500 | Not specified | [1] |

| IP-10 | 4 | ~4000 | Not specified | [1] |

| IP-10 | 8 | ~3000 | Not specified | [1] |

| IP-10 | 24 | ~1000 | Not specified | [1] |

Table 3: Activation of Splenic Immune Cell Populations in BALB/c Mice

Splenocytes were harvested 4 hours after a single i.v. administration of 0.1 mg/kg this compound. Immune cell activation was assessed by measuring the expression of CD69 via flow cytometry.

| Immune Cell Population | Marker | Fold Increase in CD69 Expression | Reference |

| T cells | CD3+ | 6.5 | [1] |

| NK cells | CD49+ | 6.4 | [1] |

| NKT cells | CD3+CD49+ | 4.4 | [1] |

| B cells | CD19+ | 10.2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TLR7 Specificity Assessment using NF-κB Reporter Assay

-

Objective: To determine the specificity of this compound for human TLR7.

-

Cell Lines: HEK293 cells engineered to express either human TLR7 (hTLR7), hTLR8, or hTLR9, and containing an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.

-

Methodology:

-

Seed the engineered HEK293 cells in 96-well plates and culture overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.001–10 µM) for 24 hours. Positive controls such as R-848 (for TLR7/8) and CpG ODN (for TLR9) should be included.

-

After incubation, collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant using a colorimetric assay.

-

Calculate the EC50 value for TLR7 activation by plotting the dose-response curve.[1]

-

In Vivo Cytokine Induction Analysis

-

Objective: To measure the systemic induction of cytokines following this compound administration in mice.

-

Animal Model: BALB/c mice (wild-type and TLR7 knockout).

-

Methodology:

-

Administer a single intravenous (i.v.) injection of this compound (e.g., 0.1 mg/kg) or vehicle control.

-

Collect blood samples via cardiac puncture or tail vein bleeding at specified time points (e.g., 2, 4, 8, and 24 hours) post-injection.

-

Process the blood to obtain plasma.

-

Determine the concentration of IFNα using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the concentration of IP-10 and other cytokines/chemokines using a multiplex bead array assay (e.g., Milliplex).[1]

-

Immune Cell Activation by Flow Cytometry

-

Objective: To assess the activation status of various immune cell populations in the spleen.

-

Animal Model: BALB/c mice.

-

Methodology:

-

Administer a single i.v. injection of this compound (e.g., 0.1 mg/kg) or vehicle control.

-

Euthanize the mice at a specified time point (e.g., 4 hours) post-injection and harvest the spleens.

-

Prepare single-cell suspensions from the spleens.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD49 for NK cells) and the activation marker CD69.

-

Acquire data using a flow cytometer.

-

Analyze the data to determine the percentage of CD69-positive cells within each immune cell population.[1]

-

In Vivo Anti-Tumor Efficacy Studies

-

Objective: To evaluate the anti-tumor effect of this compound as a monotherapy and in combination with ionizing radiation (IR).

-

Animal Models: Syngeneic tumor models, such as BALB/c mice bearing CT26 colorectal carcinoma or C3H mice bearing KHT fibrosarcoma.

-

Methodology:

-

Inoculate mice subcutaneously with tumor cells.

-

Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, IR alone, and this compound in combination with IR.

-

Administer this compound intravenously (e.g., 0.1 mg/kg, once weekly).

-

Deliver a single dose of local IR to the tumor.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

The primary endpoint is typically the time for the tumor to reach a predetermined volume or overall survival.[1]

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound mediated TLR7 signaling pathway.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo anti-tumor efficacy studies.

Conclusion

This compound is a selective TLR7 agonist that potently activates the innate immune system, leading to a broad and systemic anti-tumor immune response. The preclinical data robustly support its mechanism of action through the induction of type I interferons and the activation of key effector immune cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a promising cancer immunotherapeutic agent, particularly in combination with other treatment modalities like radiotherapy. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding and investigating the systemic immune activation by this compound.

References

- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel systemically administered Toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

DSR-6434 In Vivo Efficacy: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vivo studies with DSR-6434, a novel Toll-like receptor 7 (TLR7) agonist. The information is based on preclinical studies evaluating the anti-tumor efficacy of this compound, both as a monotherapy and in combination with ionizing radiation (IR), in murine solid tumor models.

Mechanism of Action

This compound is a potent and specific agonist of TLR7. Its mechanism of action involves the activation of the innate immune system through the TLR7 signaling pathway.[1] Intravenous administration of this compound leads to the induction of type 1 interferons and the activation of various immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[2] This systemic immune activation enhances the body's ability to recognize and eliminate tumor cells. Notably, the anti-tumor effect of this compound is not due to direct cytotoxicity to cancer cells but rather through the stimulation of a host-mediated immune response.[2]

The following diagram illustrates the proposed signaling pathway for this compound's anti-tumor activity:

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with this compound in combination with ionizing radiation.

Table 1: Efficacy of this compound in Combination with Ionizing Radiation in CT26 Colorectal Carcinoma Model

| Treatment Group | Mean Tumor Volume (Day 5 post-treatment) | Complete Tumor Resolution | Median Survival (Time to RTV4) |

| Saline | 736.7 ± 60.1 mm³ | 0% | 6.0 ± 0.42 days |

| This compound (0.1 mg/kg, i.v., weekly) | 517.9 ± 45.8 mm³ | Not reported for monotherapy | 9.55 ± 1.3 days |

| Ionizing Radiation (10 Gy) | Not explicitly stated | Not explicitly stated | Significantly increased vs. Saline |

| This compound + IR | Significantly reduced vs. monotherapies | 55% | Significantly increased vs. monotherapies |

RTV4: Relative tumor volume of 4 times the initial volume.

Table 2: Efficacy of this compound in Combination with Ionizing Radiation in KHT Fibrosarcoma Model

| Treatment Group | Mean Tumor Volume (Day 3 post-treatment) | Mean Tumor Volume (Day 14 post-treatment) | Median Survival (Time to RTV4) | Reduction in Lung Metastasis |

| Saline | Not explicitly stated | Not explicitly stated | 4.7 days | - |

| This compound (0.1 mg/kg, i.v., weekly) | Not explicitly stated | Not explicitly stated | 4.7 days | No effect |

| Ionizing Radiation (15 Gy) | 485.7 ± 41.8 mm³ | 555.1 ± 86.4 mm³ | Delayed by 11.7 ± 0.7 days vs. Saline | - |

| This compound + IR | 340.8 ± 17.3 mm³ | 196.2 ± 48.1 mm³ | Significantly increased vs. monotherapies | Significant reduction vs. IR alone |

Table 3: Systemic Immune Activation by this compound

| Immune Cell Population (Splenic) | Fold Increase in CD69 Expression (4h post-0.1 mg/kg this compound) |

| T cells (CD3+) | 6.5-fold |

| NK cells (CD49+) | 6.4-fold |

| NKT cells (CD3+CD49+) | 4.4-fold |

| B cells (CD19+) | 10.2-fold |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments with this compound.

Animal Models and Tumor Implantation

-

Animal Strains: 8–12-week-old female BALB/c mice (for CT26 model) and C3H mice (for KHT model) are recommended.

-

Cell Lines:

-

CT26 (murine colorectal carcinoma)

-

KHT (murine fibrosarcoma)

-

-

Tumor Implantation Protocol:

-

Culture CT26 or KHT cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% L-glutamine).

-

Harvest cells during the exponential growth phase.

-

Prepare a single-cell suspension in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Inject the appropriate number of cells subcutaneously into the flank of the mice. For the CT26 model, 1 x 10^6 cells are typically used.

-

Allow tumors to establish and reach a palpable size (e.g., ~120 mm³) before initiating treatment.

-

This compound Formulation and Administration

-

Formulation:

-

Prepare a 1 mg/mL stock solution of this compound in 10% (v/v) Dimethyl Sulfoxide (DMSO).

-

For injection, dilute the stock solution in physiological saline to the final desired concentration.

-

-

Administration:

-

Administer this compound via intravenous (i.v.) injection.

-

The recommended efficacious dose is 0.1 mg/kg, administered once weekly. It is important to maintain a weekly dosing schedule, as more frequent administration (e.g., twice weekly) may lead to TLR tolerance and reduced anti-tumor activity.[1]

-

Combination Therapy with Ionizing Radiation

-

Irradiation Protocol:

-

When tumors reach the desired size, randomly assign mice to treatment groups.

-

Administer this compound (0.1 mg/kg, i.v.) 4 hours prior to the first dose of radiation.[2]

-

For local tumor irradiation, restrain non-anesthetized mice in custom-made lead shields that expose only the tumor area.

-

Deliver the specified dose of ionizing radiation. Examples of dosing schedules include:

-

The following diagram outlines the experimental workflow for the combination therapy study:

Endpoint Analysis

-

Tumor Volume Measurement:

-

Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

The primary endpoint for tumor growth is often the time for the tumor to reach a predetermined relative volume (e.g., RTV4).[2]

-

-

Survival Analysis:

-

Monitor mice for signs of morbidity and mortality.

-

The survival endpoint is typically reached when the tumor reaches the RTV4, at which point the mice are euthanized.[2]

-

Analyze survival data using Kaplan-Meier curves.

-

-

Immune Cell Analysis (Flow Cytometry):

-

At specified time points, harvest spleens or tumors.

-

Prepare single-cell suspensions.

-

For tumors, this may involve mechanical dissociation and enzymatic digestion to isolate tumor-infiltrating lymphocytes (TILs).

-

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD49, CD19, CD69).

-

Analyze the stained cells using a flow cytometer to quantify the different immune cell populations and their activation status (e.g., by measuring CD69 expression).

-

-

Metastasis Assessment:

-

For metastatic models like the KHT fibrosarcoma, harvest lungs at the study endpoint.

-

Quantify the metastatic burden. This can be done through:

-

Counting visible surface metastases.

-

Histological analysis of lung sections.

-

More advanced imaging techniques.

-

-

References

Application Notes: DSR-6434 in Combination with Radiotherapy for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Recent advancements in oncology have highlighted the potential of combining targeted immunotherapies with standard treatments like radiotherapy to enhance anti-tumor responses. DSR-6434 is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant anti-tumor effects in preclinical models.[1] Unlike direct radiosensitizers that modify the cellular response to radiation at the tumor site, this compound acts as an immune modulator.[2] Systemic administration of this compound in conjunction with local ionizing radiation (IR) has been shown to potentiate the therapeutic effects of radiotherapy by stimulating a robust, tumor-specific immune response.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the synergistic effects of this compound and radiotherapy in preclinical cancer models.

Mechanism of Action

This compound is a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed in immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes.[1][2] The proposed mechanism for the synergistic effect of this compound and radiotherapy involves the following steps:

-

Tumor Antigen Release: Localized radiotherapy induces immunogenic cell death in tumor cells, leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).

-

Immune Cell Activation: Systemically administered this compound binds to and activates TLR7 on antigen-presenting cells (APCs), such as dendritic cells.

-

Enhanced Antigen Presentation: Activated APCs uptake the released TAAs and present them to T cells, leading to the priming and activation of tumor-specific CD8+ T cells.

-

Systemic Anti-Tumor Immunity: The activated tumor-specific T cells can then recognize and eliminate tumor cells both within the irradiated primary tumor and at distant metastatic sites, an outcome known as the abscopal effect.[2]

Preclinical studies have shown that the anti-tumor efficacy of the this compound and radiotherapy combination is dependent on CD8+ T cells.[2]

Signaling Pathway Diagram

References

DSR-6434: Application Notes and Protocols for Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of DSR-6434 in preclinical mouse models. The following protocols and data have been compiled from published research to guide the design and execution of in vivo studies investigating the therapeutic potential of this novel Toll-like Receptor 7 (TLR7) agonist.

Compound Profile: this compound

This compound is a small molecule agonist of TLR7, a key receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in the activation of various immune cells, including T cells, B cells, NK cells, and NKT cells.[1] This immune-stimulatory activity makes this compound a promising candidate for cancer immunotherapy, particularly in combination with other treatment modalities like radiation therapy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound in mouse models based on available preclinical studies.

Table 1: Dosage and Administration in Mouse Models

| Parameter | Details | Reference |

| Animal Models | BALB/c and C3H mice | [1] |

| Tumor Models | CT26 (colorectal carcinoma), KHT (fibrosarcoma) | [1] |

| Administration Route | Intravenous (i.v.) injection | [1] |

| Dosage (Efficacy) | 0.1 mg/kg | [1] |

| Dosage (Ineffective) | 0.01 mg/kg | [1] |

| Dosing Schedule | Once weekly | [1][2] |

| Vehicle/Formulation | Dissolved in 10% (v/v) DMSO to a stock solution of 1 mg/mL, then diluted in physiological saline. | [1] |

Table 2: Pharmacodynamic Effects in Mice (at 0.1 mg/kg i.v.)

| Biomarker | Peak Induction | Fold Increase | Time to Peak | Reference |

| Plasma IFNα | 455 ± 49.5 pg/mL | 72-fold | 2 hours | [1] |

| Plasma IP-10 | 10764.6 ± 708.2 pg/mL | 148-fold | 4 hours | [1] |

| Splenic T cell (CD3+) Activation (CD69+) | - | 6.5-fold | 4 hours | [1] |

| Splenic NK cell (CD49+) Activation (CD69+) | - | 6.4-fold | 4 hours | [1] |

| Splenic NKT cell (CD3+CD49+) Activation (CD69+) | - | 4.4-fold | 4 hours | [1] |

| Splenic B cell (CD19+) Activation (CD69+) | - | 10.2-fold | 4 hours | [1] |

Table 3: Toxicology Profile in Mice

| Parameter | Observation | Reference |

| Tolerability | 0.1 mg/kg administered weekly was well tolerated. | [1] |

| Adverse Effects | No loss of condition or body weight was observed at the 0.1 mg/kg weekly dose, both as monotherapy and in combination with radiation. | [1] |

Note: A formal Maximum Tolerated Dose (MTD) study for this compound in mice has not been identified in the reviewed literature. It is highly recommended to conduct a dose-escalation study to determine the MTD in the specific mouse strain and experimental conditions being used.

Experimental Protocols

This compound Formulation and Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Physiological saline (0.9% NaCl), sterile

Procedure:

-

Prepare a stock solution of this compound at 1 mg/mL by dissolving the powder in 10% (v/v) DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

For injection, dilute the 1 mg/mL stock solution with sterile physiological saline to the final desired concentration (e.g., for a 0.1 mg/kg dose in a 20g mouse, the injected volume would typically be 100-200 µL).

-

The final injection solution should be prepared fresh on the day of administration.

Intravenous Administration via Tail Vein

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad

-

Sterile 27-30 gauge needles

-

Sterile 1 mL syringes

-

70% ethanol (B145695) or isopropanol (B130326) wipes

-

Prepared this compound solution

Procedure:

-

Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins.

-

Place the mouse in a suitable restrainer to immobilize the tail.

-

Swab the tail with a 70% alcohol wipe to clean the injection site.

-

Identify one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-

Slowly inject the this compound solution. Successful injection is indicated by a lack of resistance and blanching of the vein.

-

If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

In Vivo Efficacy Studies in Syngeneic Tumor Models

Animal Models:

Tumor Cell Implantation:

-

Culture CT26 or KHT cells under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., Hank's Balanced Salt Solution).

-

Inject the appropriate number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., ~100 mm³) before initiating treatment.

Treatment Regimen:

-

Monotherapy: Administer this compound at 0.1 mg/kg intravenously once weekly.[1]

-

Combination Therapy with Radiation: Administer this compound at 0.1 mg/kg intravenously. Four hours later, commence the first fraction of radiation therapy. Continue this compound administration once weekly for the duration of the study.[1]

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can also be monitored as a secondary endpoint.

Visualizations

This compound Signaling Pathway

Caption: this compound mediated TLR7 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Caption: In vivo efficacy study workflow for this compound.

References

Application Notes and Protocols for Intravenous Injection of DSR-6434 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-6434 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in the activation of various immune cells, including T cells, B cells, and NK cells. This immune activation has shown significant anti-tumor effects in murine models, making this compound a compound of interest for cancer immunotherapy research. This document provides detailed protocols for the preparation and intravenous administration of this compound in mice for preclinical research.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Weight | 400.48 g/mol | [1] |

| CAS Number | 1059070-10-8 | [1] |

| Mechanism of Action | Toll-like receptor 7 (TLR7) agonist | [1] |

| EC50 (human TLR7) | 7.2 nM | [1] |

| EC50 (murine TLR7) | 4.6 nM | [1] |

Solubility of this compound

| Solvent | Maximum Concentration |

| DMSO | 40.05 mg/mL (100 mM) |

| 1 eq. HCl | 20.02 mg/mL (50 mM) |

Recommended Dosing in Mice

| Dose | Frequency | Application | Reference |

| 0.1 mg/kg | Once weekly | Monotherapy or combination with radiation therapy | [2] |

| 1 mg/kg | Biweekly (every two weeks) | Metastasis suppression |

Experimental Protocols

Preparation of this compound for Intravenous Injection

This protocol is designed to yield a clear, injectable solution of this compound. It is recommended to prepare the working solution fresh on the day of use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Prepare the vehicle solution.

-

In a sterile tube, mix PEG300 and Tween-80 in a 4:0.5 ratio by volume (e.g., 400 µL PEG300 and 50 µL Tween-80).

-

-

Combine the this compound stock with the vehicle.

-

Add 100 µL of the 10 mg/mL this compound stock solution to the 450 µL of the PEG300/Tween-80 mixture.

-

Mix thoroughly by pipetting or gentle vortexing.

-

-

Dilute with saline to the final concentration.

-

Add 450 µL of sterile saline to the mixture.

-

Mix until a clear and homogenous solution is obtained. This will result in a final this compound concentration of 1 mg/mL.

-

-

Calculate the injection volume based on the desired dose and the animal's body weight.

-

For a 0.1 mg/kg dose in a 20 g mouse, the required volume would be 2 µL of the 1 mg/mL solution. It is advisable to further dilute the 1mg/ml solution with the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve a practical injection volume (e.g., 100 µL).

-

Storage of Stock Solution:

-

The this compound stock solution in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[3]

-

Avoid repeated freeze-thaw cycles.[3]

Intravenous Injection via the Lateral Tail Vein in Mice

This protocol outlines the standard procedure for administering this compound intravenously to mice.

Materials:

-

Mouse restraint device

-

Warming lamp or heating pad

-

27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)

-

70% ethanol

-

Gauze pads

-

Prepared this compound solution

Procedure:

-

Animal Preparation:

-

Warm the mouse under a heat lamp or on a heating pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.

-

Secure the mouse in a restraint device, ensuring the tail is accessible.

-

-

Injection Site Preparation:

-

Clean the tail with a gauze pad moistened with 70% ethanol. This helps to visualize the lateral tail veins.

-

-

Injection:

-

Hold the tail gently and identify one of the lateral veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

-

If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance upon injection.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.

-

-

Post-Injection Care:

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Maximum Injection Volume:

-

The maximum recommended bolus for intravenous injection in mice is 5 mL/kg of body weight. For a 20 g mouse, this is 100 µL.

Visualizations

This compound Signaling Pathway

Caption: this compound activates the TLR7 signaling pathway.

Experimental Workflow for Intravenous Injection

Caption: Workflow for this compound intravenous injection in mice.

References

Application Notes and Protocols for Studying TLR7 Signaling In Vitro with DSR-6434

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-6434 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, subsequently modulating the adaptive immune response. These application notes provide detailed protocols for utilizing this compound to study TLR7 signaling in vitro, offering valuable tools for immunology research and the development of novel immunotherapies and vaccine adjuvants.

Mechanism of Action

This compound selectively binds to and activates TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. This activation initiates a downstream signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The signaling cascade culminates in the activation of transcription factors, most notably NF-κB and IRF7, which drive the expression of type I IFNs (e.g., IFN-α) and a range of pro-inflammatory cytokines and chemokines.

Caption: TLR7 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in TLR7 Reporter Assays

| Cell Line | Reporter Gene | Species | EC50 (nM) | Reference |

| HEK293-hTLR7 | NF-κB | Human | 7.9 | [1] |

| HEK293-mTLR7 | NF-κB | Mouse | 4.6 | MedChemExpress |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Selectivity of this compound

| Cell Line | Reporter Gene | Activity | Reference |

| HEK293-hTLR8 | NF-κB | No significant activation | [1] |

| HEK293-hTLR9 | NF-κB | No significant activation | [1] |

Experimental Protocols

Here we provide detailed protocols for two key in vitro applications of this compound: assessment of TLR7 activation using an NF-κB reporter assay and measurement of cytokine induction in human peripheral blood mononuclear cells (PBMCs).

Protocol 1: In Vitro TLR7 Activation using a HEK293-NF-κB Reporter Assay

This protocol describes how to assess the agonistic activity of this compound on human TLR7 expressed in HEK293 cells that are stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

Materials:

-

HEK293 cells stably expressing human TLR7 (HEK-hTLR7)

-

HEK293 cells (parental, as a negative control)

-

Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Selection antibiotic (e.g., Puromycin), if required for maintaining stable cell line

-

This compound

-

DMSO (for stock solution)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HEK-hTLR7 and parental HEK293 cells in complete culture medium.

-

On the day before the assay, harvest and count the cells.

-

Seed 2.5 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A suggested concentration range is from 0.002 µM to 20 µM (final concentrations will be 0.001 µM to 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

A positive control, such as R848 (a known TLR7/8 agonist), can also be included.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the 2X this compound dilutions or controls to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).

-

Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from the parental HEK293 cells from the values obtained for the HEK-hTLR7 cells.

-

Plot the luminescence signal against the log of the this compound concentration.

-